Hydroxymethylbilane
Description
Structure
2D Structure
Propriétés
IUPAC Name |
3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-(carboxymethyl)-5-(hydroxymethyl)-1H-pyrrol-2-yl]methyl]-4-(carboxymethyl)-1H-pyrrol-2-yl]methyl]-4-(carboxymethyl)-1H-pyrrol-2-yl]methyl]-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H46N4O17/c45-17-32-25(12-40(60)61)21(4-8-36(52)53)29(44-32)15-31-24(11-39(58)59)20(3-7-35(50)51)28(43-31)14-30-23(10-38(56)57)19(2-6-34(48)49)27(42-30)13-26-22(9-37(54)55)18(16-41-26)1-5-33(46)47/h16,41-45H,1-15,17H2,(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFJYRZCZIUBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N1)CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CO)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H46N4O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001105025 | |
| Record name | 3,8,13,18-Tetrakis(carboxymethyl)-5,10,15,22,23,24-hexahydro-19-(hydroxymethyl)-21H-biline-2,7,12,17-tetrapropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001105025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
854.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hydroxymethylbilane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
71861-60-4 | |
| Record name | 3,8,13,18-Tetrakis(carboxymethyl)-5,10,15,22,23,24-hexahydro-19-(hydroxymethyl)-21H-biline-2,7,12,17-tetrapropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71861-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,8,13,18-Tetrakis(carboxymethyl)-5,10,15,22,23,24-hexahydro-19-(hydroxymethyl)-21H-biline-2,7,12,17-tetrapropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001105025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxymethylbilane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Enzymology of Hydroxymethylbilane Synthase Hmbs / Porphobilinogen Deaminase Pbgd
HMBS Enzyme Nomenclature and Classification (EC: 4.3.1.8 and EC: 2.5.1.61)
The enzyme responsible for the critical step of hydroxymethylbilane formation is known by several established names, including this compound synthase (HMBS) and porphobilinogen (B132115) deaminase (PBGD) nih.govwikipedia.orggenecards.orguniprot.orgenzyme-database.orgcreative-biostructure.com. It is formally classified under the Enzyme Commission (EC) system with the number EC 2.5.1.61 nih.govwikipedia.orggenecards.orgenzyme-database.orgcreative-biostructure.com. While EC 4.3.1.8 is also sometimes associated, EC 2.5.1.61 is the accepted classification for its role as a transferase in the sequential condensation of porphobilinogen enzyme-database.org. HMBS functions as the third enzyme in the heme biosynthesis pathway, catalyzing the head-to-tail condensation of four molecules of porphobilinogen (PBG) to yield the linear tetrapyrrole, this compound (HMB), with the concomitant release of four ammonia (B1221849) molecules nih.govwikipedia.orgenzyme-database.orgencyclopedia.pubpnas.orgprospecbio.com.
Dipyrromethane (DPM) Cofactor: Structure, Covalent Attachment, and Priming Function
A hallmark of HMBS activity is the presence of a unique, covalently bound dipyrromethane (DPM) cofactor within its active site nih.govpnas.orguniprot.orgresearchgate.netresearchgate.netplos.orgnih.govmdpi.comiucr.orgresearchgate.netdoi.orgnih.govasm.orgbbk.ac.ukresearchgate.net. This essential cofactor is itself formed from two molecules of porphobilinogen (PBG) researchgate.netresearchgate.netmdpi.comnih.govresearchgate.netlongdom.org. The DPM cofactor is permanently attached to the enzyme through a stable thioether linkage to a conserved cysteine residue. In human HMBS, this crucial residue is Cys261, while in E. coli HMBS, it is Cys242 nih.govpnas.orgnih.goviucr.orgasm.orgresearchgate.net.
The DPM cofactor is strategically positioned within a cleft formed by the enzyme's three domains, stabilized by ionic interactions between its carboxylate side chains and conserved basic amino acid residues in the protein researchgate.netnih.govnih.govbbk.ac.uk. This unique structure and its stable attachment allow the DPM cofactor to function as a primer for the polymerization reaction. It serves as the initial anchor point onto which subsequent PBG molecules are sequentially added, initiating and guiding the elongation of the tetrapyrrole chain pnas.orguniprot.orgresearchgate.netresearchgate.netplos.orgnih.govmdpi.comresearchgate.netnih.govasm.orgbbk.ac.ukresearchgate.netlongdom.org.
Catalytic Reaction Mechanism of 1-Hydroxymethylbilane Formation
The synthesis of this compound is a multi-step process involving the precise condensation of four PBG molecules onto the enzyme-bound DPM cofactor.
The core of the catalytic mechanism involves the stepwise condensation of four porphobilinogen (PBG) molecules. This head-to-tail polymerization occurs sequentially, with each PBG unit being added to the growing chain attached to the DPM cofactor nih.govwikipedia.orgenzyme-database.orgencyclopedia.pubpnas.orgplos.orgresearchgate.net. With each addition, a pyrrolylmethyl group is transferred, and an ammonia molecule is released wikipedia.orgenzyme-database.orgplos.orgresearchgate.net. This iterative process builds an elongating polypyrrole chain, starting from the DPM cofactor and extending with each subsequent PBG addition.
As the polymerization progresses, HMBS forms a series of distinct enzyme-substrate intermediate complexes . These are typically denoted as ES, ES₂, ES₃, and ES₄, signifying the enzyme bound to one, two, three, or four additional pyrrole (B145914) units, respectively pnas.orgresearchgate.netresearchgate.netdoi.orgasm.org. These intermediates represent snapshots of the elongating polypyrrole chain within the enzyme's active site. Structural studies, particularly X-ray crystallography, have been instrumental in characterizing these complexes, providing insights into how the enzyme accommodates the growing chain and how domain movements might facilitate substrate binding and elongation nih.govpnas.orgnih.goviucr.orgdoi.org.
Each cycle of PBG addition involves specific chemical transformations within the active site, orchestrated by catalytic amino acid residues.
The initial step in the incorporation of each PBG molecule involves the activation of the substrate. This typically begins with the deamination of the aminomethyl group of PBG, which is often preceded or accompanied by substrate protonation encyclopedia.pubplos.orgresearchgate.netasm.org. This process generates a highly reactive intermediate, such as an azafulvene or methylene (B1212753) pyrrolenine species plos.orgresearchgate.netasm.org. This activated pyrrole then undergoes a nucleophilic attack, usually by the α-carbon atom of the terminal pyrrole ring of the growing chain (or the DPM cofactor in the first step), leading to the formation of a new covalent bond that extends the polypyrrole chain plos.orgresearchgate.netasm.org. Key catalytic residues, such as aspartate (e.g., Asp84 in E. coli HMBS and Asp99 in human HMBS), are critically involved in these transformations, facilitating protonation and stabilizing reactive intermediates nih.goviucr.orgresearchgate.netnih.gov.
Data Tables
Table 1: Enzyme Nomenclature and Classification
| Enzyme Name(s) | EC Number(s) | Function | Pathway Step |
| This compound synthase (HMBS) | EC 2.5.1.61 | Catalyzes the head-to-tail condensation of four porphobilinogen molecules to form this compound. | Third |
| Porphobilinogen deaminase (PBGD) | EC 2.5.1.61 | Catalyzes the head-to-tail condensation of four porphobilinogen molecules to form this compound. | Third |
| Porphobilinogen ammonia-lyase (polymerizing) | EC 2.5.1.61 | Catalyzes the head-to-tail condensation of four porphobilinogen molecules to form this compound. | Third |
| Pre-uroporphyrinogen synthase | EC 2.5.1.61 | Catalyzes the head-to-tail condensation of four porphobilinogen molecules to form this compound. | Third |
Note: EC 4.3.1.8 is also sometimes associated with this enzyme, but EC 2.5.1.61 is the accepted classification.
Table 2: Dipyrromethane (DPM) Cofactor
| Feature | Description |
| Composition | Formed from two molecules of porphobilinogen (PBG) researchgate.netresearchgate.netmdpi.comnih.govresearchgate.netlongdom.org. |
| Covalent Attachment | Covalently linked to the enzyme via a thioether linkage to a conserved cysteine residue (e.g., Cys261 in human HMBS, Cys242 in E. coli HMBS) nih.govpnas.orgnih.goviucr.orgasm.orgresearchgate.net. |
| Location | Positioned within a cleft formed by the enzyme's three domains, stabilized by interactions with conserved amino acid residues researchgate.netnih.govnih.govbbk.ac.uk. |
| Priming Function | Acts as a primer for the sequential polymerization of PBG subunits, initiating and guiding the elongation of the tetrapyrrole chain pnas.orguniprot.orgresearchgate.netresearchgate.netplos.orgnih.govmdpi.comresearchgate.netnih.govasm.orgbbk.ac.ukresearchgate.netlongdom.org. |
| Role in Intermediates | Forms the basis for enzyme-substrate intermediate complexes (ES, ES₂, ES₃, ES₄) as PBG units are added pnas.orgresearchgate.netresearchgate.netdoi.orgasm.org. |
Compound List
5-aminolevulinic acid (ALA)
2-bromo-PBG
Dipyrromethane (DPM)
6-methyl-PBG
this compound (HMB)
1-hydroxymethylbilane
2-iodoporphobilinogen (2-I-PBG)
Porphobilinogen (PBG)
Pre-uroporphyrinogen
Uroporphyrinogen I (URO I)
Uroporphyrinogen III (URO III)
Identification and Functional Roles of Key Catalytic Residues
Conserved Cysteine Residue and Cofactor Linkage
A hallmark of this compound synthase (HMBS/PBGD) activity is its reliance on a dipyrromethane (DPM) cofactor. proteopedia.orgplos.orgportlandpress.comresearchgate.netiucr.orgresearchgate.net This essential cofactor is covalently tethered to a conserved cysteine residue within the enzyme's active site through a stable thioether bond. proteopedia.orgportlandpress.comresearchgate.netcore.ac.ukmdpi.com This critical linkage anchors the DPM cofactor, enabling it to act as the initiating primer for the sequential polymerization of porphobilinogen molecules. proteopedia.orgportlandpress.comresearchgate.net
Specific cysteine residues have been identified in different species responsible for this crucial cofactor attachment. In Escherichia coli HMBS, Cys242 is recognized as the residue covalently bound to the DPM cofactor. proteopedia.org Similarly, for human HMBS (hHMBS), Cys261 serves this function, forming the thioether linkage that secures the cofactor. portlandpress.compnas.orgmdpi.com While the primary role of this cysteine is cofactor anchoring, research in other enzymatic systems suggests that conserved cysteines can sometimes contribute to catalysis indirectly by stabilizing reactive intermediates via hydrogen bonding. nih.gov However, for HMBS/PBGD, its most prominent and well-established function is the stable association with the indispensable DPM cofactor. proteopedia.orgportlandpress.comresearchgate.netresearchgate.net
Other Active Site Residues and Their Contributions to Catalysis
Beyond the cysteine residue anchoring the cofactor, several other amino acid residues within the active site of HMBS/PBGD are indispensable for its catalytic prowess. nih.govresearchgate.netmdpi.com
Acid-Base Catalysis and Proton Transfer: Key acidic amino acid residues are central to the enzyme's mechanism. Aspartate residues, such as Asp84 in E. coli HMBS and Asp99 in human HMBS, are consistently implicated in acid-base catalysis. researchgate.netpnas.orgiucr.orgresearchgate.netrsc.org These residues are believed to facilitate the deamination of porphobilinogen and play a role in the protonation events necessary for the condensation reactions. rsc.org Specifically, Asp99 in human HMBS is proposed to stabilize intermediates and participate in proton transfer during chain elongation. pnas.orgrsc.orgmdpi.comportlandpress.com
Stabilization of the Pyrrole Chain: Arginine residues are crucial for maintaining the structural integrity of the growing polypyrrole chain within the active site. plos.orgpnas.orgportlandpress.com Through electrostatic interactions, forming salt bridges with the negatively charged acetate (B1210297) and propionate (B1217596) side chains present on the pyrrole rings, these positively charged residues effectively stabilize the elongating molecule. plos.orgpnas.org Several arginine residues, including Arg26, Arg149, Arg150, and Arg173, are frequently identified as important for substrate binding, catalysis, and the eventual release of the product. pnas.orgmdpi.comportlandpress.comresearchgate.net For instance, Arg26 and Arg173 have been observed to interact with the propionate and acetate groups of substrate analogs, underscoring their role in substrate recognition and binding. portlandpress.com Arg26, in particular, is proposed as a primary proton donor aiding in PBG deamination. pnas.orgrsc.org
Facilitating Chain Elongation and Interaction: A suite of other residues, including Ser28, Ser96, Gln34, Lys55, and Lys59, also contribute significantly to the catalytic process. proteopedia.orgplos.orgpnas.orgresearchgate.netmdpi.comportlandpress.comresearchgate.net These residues participate in interactions with the cofactor, substrate, or reaction intermediates, thereby promoting the sequential addition of PBG units. proteopedia.orgpnas.orgmdpi.comportlandpress.comresearchgate.net The coordinated action of these residues, in conjunction with dynamic movements of enzyme domains and active site loops, allows HMBS/PBGD to effectively accommodate and process the elongating pyrrole chain. plos.orgpnas.orgcore.ac.uk
Data Tables
Table 1: Key Active Site Residues in HMBS/PBGD Catalysis
| Residue (Human HMBS) | Residue (E. coli HMBS) | Proposed Role | Citation(s) |
| Asp99 | Asp84 | Acid-base catalysis, deamination, proton transfer | researchgate.netpnas.orgiucr.orgresearchgate.netrsc.orgmdpi.com |
| Arg26 | Arg11 | Stabilization of pyrrole chain, substrate binding, proton donor | proteopedia.orgplos.orgresearchgate.netpnas.orgrsc.orgmdpi.comportlandpress.com |
| Arg149 | Arg131 | Stabilization of pyrrole chain, substrate binding, active site loop modulation | plos.orgpnas.orgmdpi.comresearchgate.net |
| Arg167 | (Not specified) | Critical for catalysis, proton transfer | pnas.org |
| Arg173 | Arg155 | Stabilization of pyrrole chain, substrate binding | pnas.orgmdpi.comportlandpress.comresearchgate.net |
| Ser28 | Ser28 | Substrate binding, stabilization | proteopedia.orgmdpi.comportlandpress.com |
| Ser96 | (Not specified) | Catalytically active area | mdpi.com |
| Gln34 | (Not specified) | Hydrogen bonds with substrate analog | portlandpress.com |
| Lys55 | Lys55 | Active site loop modulation | plos.orgpnas.orgresearchgate.netresearchgate.net |
| Lys59 | Lys59 | Active site loop modulation | plos.orgpnas.orgresearchgate.netresearchgate.net |
Table 2: Conserved Cysteine Residue and Dipyrromethane (DPM) Cofactor Linkage
| Cysteine Residue | Enzyme Species | Cofactor | Linkage Type | Primary Role | Citation(s) |
| Cys242 | E. coli | DPM | Thioether bond | Cofactor anchoring | proteopedia.org |
| Cys261 | Human | DPM | Thioether bond | Cofactor anchoring | portlandpress.compnas.orgmdpi.com |
| Cys254 | A. thaliana | DPM | Thioether bond | Cofactor anchoring | core.ac.uk |
Compound Names
this compound (HMB)
Porphobilinogen (PBG)
Dipyrromethane (DPM)
Azafulvene
Hexapyrrole
Uroporphyrinogen III
Uroporphyrinogen I
Structural Biology and Conformational Dynamics of Hydroxymethylbilane Synthase
Overall Tertiary and Quaternary Structure of HMBS (Monomeric Enzyme)
Hydroxymethylbilane synthase is a monomeric enzyme, meaning it functions as a single protein unit. genecards.orgnih.gov Its three-dimensional structure is characterized by a multi-domain architecture crucial for its catalytic activity.
Domain Architecture and Interdomain Hinge Regions
The human HMBS protein is composed of three distinct domains, each with an α/β fold, connected by flexible hinge regions. pnas.orgnih.gov
Domain 1: Comprises two discontinuous segments of the polypeptide chain, residues 1-116 and 216-239. nih.gov
Domain 2: Consists of residues 117-215. nih.gov
Domain 3: Encompasses residues 240-361 and is responsible for anchoring the dipyrromethane (DPM) cofactor via a covalent bond to a conserved cysteine residue (Cys261 in human HMBS). nih.govnih.gov
Active Site Cavity and Catalytic Cleft Location
The active site of HMBS is a prominent cleft located between Domain 1 and Domain 2. pnas.orgnih.govresearchgate.net This catalytic cleft is where the binding of the porphobilinogen (B132115) (PBG) substrate and the subsequent elongation of the polypyrrole chain occur. pnas.org The dipyrromethane (DPM) cofactor, which acts as a primer for the polymerization reaction, is positioned at the base of this cleft, covalently attached to Domain 3. pnas.orgresearchgate.net The active site is lined with a number of charged residues, particularly arginine, which are essential for binding the negatively charged carboxylate groups of the cofactor and the incoming substrate molecules. researchgate.net
Structural Analysis of Enzyme-Substrate and Enzyme-Product Complexes
To understand the catalytic mechanism of HMBS, researchers have determined the crystal structures of the enzyme in complex with substrate analogs and reaction intermediates. These studies reveal a single substrate-binding site that is utilized for all four consecutive condensation reactions. nih.govportlandpress.com
Analysis of an enzyme-substrate analog complex, specifically with 2-iodoporphobilinogen (2-I-PBG), shows the inhibitor located near the terminus of the dipyrromethane cofactor. nih.govportlandpress.com Key interactions include:
The propionate (B1217596) group of 2-I-PBG interacts with the side chain of Arg173 . nih.govportlandpress.com
The acetate (B1210297) group is associated with the side chains of Arg26 and Ser28 . nih.govportlandpress.com
The aminomethyl group and pyrrole (B145914) nitrogen form hydrogen bonds with the side chains of Gln34 and Asp99 , respectively. nih.govportlandpress.com
The structure of the ES₂ intermediate, where two PBG molecules are covalently attached to the DPM cofactor, shows that the growing polypyrrole chain is accommodated within the active site cleft. nih.gov The interactions observed are consistent with those in the substrate analog complex, reinforcing the model of a single, versatile binding pocket. nih.govnih.gov
| Interacting Residue | Interacting Group on Substrate/Intermediate | Reference |
| Arg26 | Acetate group | nih.govportlandpress.com |
| Ser28 | Acetate group | nih.govportlandpress.com |
| Gln34 | Aminomethyl group | nih.govportlandpress.com |
| Asp99 | Pyrrole nitrogen | nih.govportlandpress.com |
| Arg173 | Propionate group | nih.govportlandpress.com |
Molecular Mechanisms of Substrate Accommodation and Product Egress
The catalytic cycle of HMBS involves dynamic conformational changes to accommodate the growing polypyrrole chain and ultimately release the final product, this compound.
Flexibility of Active Site Loop in Substrate Binding and Product Release
A flexible loop, often referred to as the "lid loop" (residues 58-76 in human HMBS), plays a critical role in catalysis. nih.govmdpi.com This loop is located near the active site and its flexibility is essential for both substrate binding and product release. nih.govmdpi.com
During substrate binding, the loop can move from an "open" to a "closed" conformation, sequestering the active site from the solvent. mdpi.com In the structure of the holo-enzyme, this loop is often disordered, indicating its inherent flexibility. nih.gov However, upon binding of a substrate analog, a portion of the loop becomes ordered, suggesting its involvement in substrate recognition. nih.gov
As the polypyrrole chain elongates, the active site loop is pushed away from the active site to create space. pnas.org For the release of the final product, this compound, the active site loop must undergo further dynamic movements to open a path for the large tetrapyrrole molecule to exit the enzyme. pnas.org Molecular dynamics simulations have proposed potential exit routes for HMB, one of which is through the space created between the domains and the displaced active site loop. pnas.orgresearchgate.net
Proposed Molecular Engines for Reaction Progression
The catalytic cycle of this compound synthase (HMBS) involves the sequential condensation of four porphobilinogen (PBG) molecules to form the linear tetrapyrrole, this compound. This complex, multi-step process requires significant conformational changes to accommodate the elongating polypyrrole chain within a single active site. The precise mechanism driving this progression, often termed the "molecular engine," has been a subject of extensive research, with several models proposed based on crystallographic, spectroscopic, and computational data.
Early hypotheses, based on static crystal structures, suggested two possibilities: either the sliding of the catalytic residue Asp84 (in E. coli) or the movement of the dipyrromethane (DPM) cofactor past this residue, likely involving the relative motion of the enzyme's domains. iucr.org However, more recent studies combining X-ray crystallography, NMR, and small-angle X-ray scattering (SAXS) have shifted the focus towards more localized dynamics. iucr.org These studies suggest a mechanism with less dramatic structural rearrangements than large domain reorientations. iucr.org
Molecular dynamics (MD) simulations have provided significant insights into the dynamic behavior of HMBS during catalysis. pnas.orgnih.govplos.org These computational studies reveal that a combination of dynamic movements creates the necessary space for the growing pyrrole chain. pnas.orgnih.gov Key dynamic elements identified include:
Active-Site Loop Movement: An active-site loop (residues 56-76 in human HMBS) demonstrates increased flexibility and movement away from the catalytic center as the polypyrrole chain elongates, particularly from the tetrapyrrole (P4M) stage onwards. pnas.org
Cofactor Turn: The DPM cofactor, which acts as a primer, undergoes a turning motion to create space for the incoming PBG molecules and the elongating chain. pnas.orgnih.gov
Domain Movement: The distance between Domain 1 and Domain 2 increases as pyrrole rings are added, effectively widening the active-site cleft. pnas.orgplos.org
Cofactor Sliding: The motion of Cys261 (in human HMBS), the residue covalently linked to the cofactor, is thought to be largely responsible for pulling the cofactor to make space for the addition of PBG molecules. iucr.orgresearchgate.net
Rather than a large, singular "engine," the progression of the reaction appears to be driven by a concert of these localized, dynamic motions. iucr.orgpnas.org Some researchers propose that thermal fluctuations are the fundamental driving force behind these necessary conformational changes. iucr.orgresearchgate.netnih.gov Molecular dynamics simulations of the ES₂ intermediate have suggested that the thermal fluctuation of lid and cofactor-binding loops facilitates substrate recruitment and the necessary shift of the oligopyrrole chain for consecutive condensation steps. portlandpress.comsemanticscholar.org This model portrays the enzyme as a dynamic entity that utilizes inherent flexibility to guide the substrate through its catalytic journey.
Table 1: Key Dynamic Elements in HMBS Reaction Progression
| Dynamic Element | Description | Supporting Evidence |
|---|---|---|
| Active-Site Loop (residues 56-76) | Moves away from the active site to accommodate the growing chain. | Molecular Dynamics Simulations pnas.org |
| Cofactor Dynamics | The DPM cofactor and its linking residue (Cys261) shift and turn to create space. | Molecular Dynamics, Crystal Structures iucr.orgpnas.orgresearchgate.net |
| Inter-Domain Motion | The cleft between Domain 1 and Domain 2 widens. | Molecular Dynamics Simulations pnas.orgplos.org |
| Thermal Fluctuations | Proposed underlying force driving the necessary localized conformational changes. | Molecular Dynamics, Topical Reviews iucr.orgresearchgate.netnih.govportlandpress.com |
Protonation States of Catalytically Important Amino Acid Residues
The catalytic mechanism of HMBS involves a series of deamination and condensation reactions, which critically depend on acid-base catalysis. researchgate.net Identifying which amino acid residues act as proton donors and acceptors, and thus determining their protonation states at physiological pH, is essential for a complete understanding of the reaction. iucr.orgresearchgate.netnih.gov The environment of an enzyme's active site can significantly alter the pKa of amino acid side chains, allowing them to exist in a protonation state that might be unexpected in a simple aqueous solution at pH 7.4. stackexchange.com
Several key amino acid residues in the HMBS active site have been implicated in catalysis, and their precise protonation states are a topic of ongoing investigation. iucr.orgpnas.orgiiit.ac.in
Aspartate 99 (D99 in human HMBS): This highly conserved residue is considered catalytically crucial. portlandpress.comsemanticscholar.org Early proposals suggested that D99 might be initially protonated and act as the proton donor for the deamination of PBG. iiit.ac.in Its carboxylate group is also believed to play a role in the covalent bond formation between the cofactor and PBG, and in the subsequent deprotonation to complete the condensation step. iiit.ac.in The carboxyl group of Asp99 forms hydrogen bonds with the pyrrole nitrogens of the substrate and the growing oligopyrrole chain. portlandpress.comsemanticscholar.org
Arginine Residues (R26, R167): Molecular dynamics simulations have identified arginine residues as strong candidates for proton donation. pnas.orgnih.govpnas.org
Arg26: This residue is positioned to act as the proton donor for the formation of the tripyrrole (P3M) and tetrapyrrole (P4M) intermediates. pnas.org In computational models, R26 stacks above the PBG pyrrole ring, in close proximity to its amino group, making it a probable proton donor for the initial catalytic step. iiit.ac.in
Arg167: This residue has been identified as a critical proton donor for PBG. pnas.org Furthermore, MD simulations suggest a dual role for R167, where it remains salt-bridged to a carboxylate group of the polypyrrole chain and acts as a gatekeeper, facilitating the final exit of the this compound product from the active site. pnas.orgpnas.org
The debate over the primary proton donor highlights the complexity of the enzyme's mechanism. Quantum mechanics (QM) calculations have been employed to compare potential reaction pathways. iiit.ac.in One study found a mechanism where R26 protonates the PBG amino group, followed by deamination, to be energetically more favorable than alternatives. iiit.ac.in The stabilization of the negatively charged carboxylate side chains of the growing polypyrrole is another critical factor, involving interactions with numerous polar and charged residues, as well as structured water molecules within the active site. pnas.org
Future research, potentially using techniques like neutron crystallography which can directly visualize hydrogen atoms, will be invaluable in definitively determining the protonation states of these key residues throughout the catalytic cycle. researchgate.netosti.gov
Table 2: Proposed Roles of Key Catalytic Residues in HMBS
| Residue (human HMBS) | Proposed Role(s) | Method of Investigation |
|---|---|---|
| Asp99 | Potential proton donor; stabilization of intermediates; hydrogen bonding to pyrrole nitrogens. | X-ray Crystallography, Mutagenesis, Computational Modeling portlandpress.comsemanticscholar.orgiiit.ac.in |
| Arg26 | Strong candidate for proton donation to the incoming PBG substrate, particularly in early elongation steps. | Molecular Dynamics, QM Calculations pnas.orgiiit.ac.in |
| Arg167 | Critical proton donor for PBG; facilitates product (HMB) exit after catalysis. | Molecular Dynamics, Mutagenesis pnas.orgpnas.org |
The Genetic and Biochemical Bases of this compound Synthase Dysfunction
This compound synthase (HMBS), also known as porphobilin
Genetic and Biochemical Bases of Hydroxymethylbilane Synthase Dysfunction
Biochemical Consequences of HMBS Mutations
Altered Cofactor and Substrate Binding Affinities
The catalytic activity of HMBS relies on its ability to bind a dipyrromethane (DPM) cofactor and four molecules of its substrate, porphobilinogen (B132115) (PBG) researchgate.netpnas.org. Mutations within the HMBS gene can significantly impact these binding interactions, leading to reduced enzyme efficiency.
Substrate Binding: Several studies highlight the importance of specific amino acid residues for PBG binding. For instance, arginine residues are crucial for stabilizing the carboxylate side chains of PBG and the growing pyrrole (B145914) chain through ionic interactions nih.govnih.gov. Mutations affecting these residues, such as those involving Arg26, can disrupt the ionic interaction with PBG's acetate (B1210297) group, thereby reducing enzymatic activity nih.gov. Similarly, mutations at Arg149 and Arg155 have been implicated in the accumulation of specific enzyme-substrate intermediates rsc.org. Some mutations, like R167W, are characterized as catalytic mutants expected to have inefficient elongation processes, likely due to impaired substrate binding or processing portlandpress.com.
Accumulation of Enzyme-Intermediate Complexes in Mutants
During its catalytic cycle, HMBS sequentially binds four PBG molecules, forming a series of enzyme-intermediate complexes (ES, ES2, ES3, ES4) before releasing the final hydroxymethylbilane product researchgate.netpnas.orguib.no. In individuals with AIP, mutations can lead to the accumulation of specific enzyme-intermediate complexes, indicating a blockage or slowing of the catalytic process.
Studies on various HMBS mutants have revealed distinct patterns of intermediate complex formation. For example, mutants like p.K98R and p.R149Q have been observed to form a single enzyme intermediate in the apo-form, while p.R26H and p.D99N form a single intermediate in the ES2-state uib.nocristin.no.
Other mutants, including p.L30P, p.R167Q, p.R195C, and p.E223K, exhibit a distribution of enzyme intermediates that resembles that of the wild-type HMBS but are associated with structural and catalytic impairments uib.nocristin.no.
Table 1: Examples of HMBS Mutations and Their Impact on Enzyme Activity and Intermediates
| Mutation | Reported Effect on Enzyme Activity (Relative to Wild-Type) | Observed Enzyme-Intermediate Complex Accumulation | Citation(s) |
| R167W | Catalytic mutant, inefficient elongation | Accumulates enzyme-intermediate complexes | portlandpress.com |
| R26H | Not specified | Forms a single intermediate in the ES2-state | uib.nocristin.no |
| D99N | Not specified | Forms a single intermediate in the ES2-state | uib.nocristin.no |
| K98R | Not specified | Forms a single intermediate in the apo-form | uib.nocristin.no |
| R149Q | Not specified | Forms a single intermediate in the apo-form | uib.nocristin.no |
| L30P | Not specified | Distribution resembles wild-type HMBS | uib.nocristin.no |
| R167Q | Not specified | Distribution resembles wild-type HMBS | uib.nocristin.no |
| R195C | Not specified | Distribution resembles wild-type HMBS | uib.nocristin.no |
| E223K | Not specified | Distribution resembles wild-type HMBS | uib.nocristin.no |
| Arg167Gln | Not specified | Increased ES3 | researchgate.net |
| Arg149 mutation | Not specified | Build-up of ES1 | rsc.org |
| Arg155 mutation | Not specified | Build-up of ES4 | rsc.org |
| A347P | 51% residual activity, markedly thermolabile | Not specified | nih.gov |
| c.405-406delAA (p.Glu135AspfsX74) | 62% relative activity | Not specified | spandidos-publications.com |
Experimental Models for Studying HMBS Dysfunction
To elucidate the complex mechanisms of HMBS dysfunction and its role in AIP pathogenesis, researchers employ various experimental models, including site-directed mutagenesis, gene editing in cellular systems, and knock-in animal models.
Site-Directed Mutagenesis and Recombinant Enzyme Expression
Site-directed mutagenesis allows for the precise alteration of specific amino acid residues within the HMBS gene, enabling the creation of mutant enzymes with defined changes nih.govnih.govwikigenes.org. These mutant genes are then typically expressed in heterologous systems, most commonly Escherichia coli, to produce recombinant proteins portlandpress.comnih.govnih.govresearchgate.net. The purified recombinant enzymes can then be subjected to detailed biochemical and biophysical analyses, including enzyme activity assays, kinetic studies (e.g., determination of Km and Vmax), and stability assessments portlandpress.comnih.govuib.nonih.gov.
For example, studies have expressed wild-type (wt) HMBS alongside mutants such as K132N, V215E, R116W, R167W, and R173W in E. coli, achieving high yields and purity portlandpress.comnih.gov. These recombinant proteins allow for direct measurement of their catalytic activity and stability under controlled conditions portlandpress.comnih.govuib.no.
Mutations like R167W have been characterized as catalytic mutants, showing reduced enzyme activity and likely accumulating enzyme-intermediate complexes portlandpress.com. Other mutations, such as A347P, exhibit reduced residual activity (51%) but are markedly thermolabile nih.gov. A frameshift deletion mutation (c.405-406delAA) resulted in a truncated protein with 62% of wild-type activity but similar thermostability spandidos-publications.com.
Investigating the role of conserved residues, such as arginine residues, has been achieved by replacing them with leucine (B10760876) via site-directed mutagenesis in E. coli HMBS. Kinetic analyses of these mutants and studies on intermediate complex formation have identified several arginine residues critical for binding the cofactor and the growing pyrrole chain nih.govresearchgate.net.
Table 2: Recombinant HMBS Expression and Activity of Selected Mutants
| Mutation | Expression System | Yield/Purity | Reported Residual Activity (% of WT) | Stability Observations | Citation(s) |
| Wild-Type | E. coli | High yield, >95% purity | 100% | Stable | portlandpress.comnih.gov |
| K132N | E. coli | High yield, >95% purity | Not specified | Not specified | portlandpress.comnih.gov |
| V215E | E. coli | High yield, >95% purity | Not specified | Lower conformational stability | portlandpress.comnih.gov |
| R116W | E. coli | High yield, >95% purity | Not specified | Strong conformational defect | portlandpress.comnih.gov |
| R167W | E. coli | High yield, >95% purity | Significantly reduced | Not specified | portlandpress.comnih.gov |
| R173W | E. coli | High yield, >95% purity | Not specified | Catalytically deleterious | portlandpress.comnih.gov |
| L30P | E. coli | Not specified | Not specified | Not specified | cristin.no |
| A347P | E. coli | Not specified | 51% | Markedly thermolabile | nih.gov |
| c.405-406delAA | E. coli | Not specified | 62% | Similar thermostability | spandidos-publications.com |
CRISPR/Cas9-mediated HMBS Knockout in Cellular Systems
The development of CRISPR/Cas9 gene-editing technology has provided powerful tools for creating precise genetic modifications in cell lines. HMBS knockout cell lines can be generated using CRISPR/Cas9 to disrupt the HMBS gene, leading to a complete loss of enzyme function editxor.comaccegen.comcellosaurus.org. These cellular models are invaluable for studying the consequences of HMBS deficiency at the cellular level, investigating gene function, and screening for potential therapeutic compounds. For instance, HMBS knockout cell lines derived from HEK293 or HeLa cells have been established using CRISPR/Cas9 technology editxor.comaccegen.com. Similarly, Jurkat T-cells have been engineered for HMBS knockout cellosaurus.org. These models allow researchers to examine cellular phenotypes associated with HMBS deficiency in a controlled environment.
HMBS Knock-in Animal Models for Pathogenic Insights
Animal models, particularly mice, engineered to carry specific HMBS mutations (knock-in models) are crucial for understanding the in vivo consequences of enzyme dysfunction and the complex pathophysiology of AIP, especially its neurological manifestations oup.comresearchgate.netporphyrianews.comnih.govresearchgate.net.
Homozygous Dominant AIP Models: Mice with homozygous missense mutations, such as the R167Q+/+ knock-in model, exhibit significantly reduced HMBS activity (approximately 5% of wild-type) oup.comresearchgate.netnih.govresearchgate.net. These models recapitulate key features of human homozygous dominant AIP, including early-onset ataxia, delayed motor development, and impaired performance on motor tasks oup.comnih.govresearchgate.net. Histological analyses in these models have revealed delayed CNS myelination and reduced myelin volume, correlating with elevated levels of ALA and PBG in the central nervous system oup.comresearchgate.net. Conversely, homozygous R173Q mice were found to be embryonic lethal oup.comnih.gov.
Heterozygous AIP Models: Previously established mouse models, such as the T1/T2 mice with approximately 30% of wild-type HMBS activity, partially mimic the heterozygous AIP phenotype and have been used to study disease mechanisms, particularly when induced by porphyrinogenic drugs like phenobarbital (B1680315) nih.govresearchgate.net.
Mitochondrial Dysfunction Studies: An Hmbs−/− mouse model has also been utilized to investigate mitochondrial oxidative phosphorylation (OXPHOS) defects in brain and skeletal muscle. These studies suggest that mitochondrial energetic failure plays a significant role in the disease's pathology, independent of the liver-specific ALAS-1 hyperactivation seen in AIP crises oup.com.
Table 3: HMBS Knock-in Mouse Models for Studying AIP Pathogenesis
| Mouse Model Description | HMBS Activity (% of Wild-Type) | Key Phenotypes Observed | Relevance to AIP Type | Citation(s) |
| R167Q+/+ knock-in mice | ~5% | Profound early-onset ataxia, delayed motor development, impaired rotarod performance, delayed CNS myelination, decreased myelin volume, elevated CNS ALA and PBG. | Homozygous Dominant AIP (HD-AIP) | oup.comresearchgate.netporphyrianews.comnih.govresearchgate.net |
| R173Q+/+ knock-in mice | Not specified | Embryonic lethal | HD-AIP | oup.comnih.gov |
| T1/T2 mice | ~30% | Slightly elevated baseline ALA and PBG; biochemical attacks upon induction with porphyrinogenic drugs. | Heterozygous AIP | oup.comnih.govresearchgate.net |
| Hmbs−/− mouse model (general description) | Not specified | Mitochondrial oxidative phosphorylation (OXPHOS) defects in brain and skeletal muscle. | General HMBS deficiency, relevant to mitochondrial role | oup.com |
Compound Names Mentioned:
this compound (HMB)
Porphobilinogen (PBG)
Pyridoxal Phosphate (PLP)
Dipyrromethane (DPM)
5-aminolevulinic acid (ALA)
Advanced Methodologies in Hydroxymethylbilane and Hmbs Research
Structural Biology Techniques for HMBS
X-ray Crystallography of HMBS and its Complexes
X-ray crystallography has been a cornerstone in revealing the three-dimensional structure of hydroxymethylbilane synthase (HMBS) and its various complexes. The first crystal structure of E. coli HMBS revealed a protein composed of three α/β domains, with a large active-site cleft situated between domains 1 and 2. researchgate.net This foundational work also identified a dipyrromethane (DPM) cofactor covalently attached to a cysteine residue (Cys242 in E. coli, Cys261 in human HMBS) within domain 3. researchgate.netresearchgate.net The active site is located in the cleft between domains 1 and 2. mdpi.com
Subsequent crystallographic studies have provided snapshots of the enzyme at different stages of its reaction cycle. Crystal structures of human HMBS have been determined, providing insights into the structural basis of mutations that cause Acute Intermittent Porphyria (AIP). mdpi.comportlandpress.com For instance, the structure of human HMBS (PDB ID: 3ECR) has been instrumental in analyzing the effects of pathogenic mutations. portlandpress.commdpi.com
To understand substrate binding and the initial steps of catalysis, researchers have crystallized HMBS in complex with substrate analogs. The crystal structure of human HMBS bound to 2-iodoporphobilinogen (2-I-PBG), a substrate derivative, was solved at 2.40 Å resolution. portlandpress.com This structure revealed that the inhibitor binds near the terminus of the cofactor, with its propionate (B1217596) and acetate (B1210297) groups forming interactions with key arginine and serine residues (Arg173, Arg26, and Ser28). portlandpress.com The aminomethyl group and pyrrole (B145914) nitrogen of the inhibitor interact with Gln34 and Asp99, respectively, defining a single substrate-binding site. portlandpress.com
| HMBS Form | Organism | PDB ID | Resolution (Å) | Key Findings |
|---|---|---|---|---|
| Holoenzyme | E. coli | 1AH5 | N/A | Revealed the three-domain structure and the dipyrromethane cofactor. researchgate.netresearchgate.net |
| Holoenzyme with 2-I-PBG | Human | N/A | 2.40 | Defined the substrate-binding site and key interacting residues. portlandpress.com |
| ES₂ Intermediate | Human | N/A | 1.79 | Showed localized conformational changes in the active site to accommodate the growing chain. portlandpress.com |
| Housekeeping form | Human | 3ECR | N/A | Used to analyze the structural basis of AIP-causing mutations. portlandpress.commdpi.com |
Small-Angle X-ray Scattering (SAXS)
SAXS measurements are performed at small scattering angles (typically 0.1 to 5 degrees) and can probe structural features on the nanometer scale (1-100 nm). malvernpanalytical.com The technique allows for the study of proteins under near-native conditions, requiring minimal sample preparation and reducing the risk of artifacts. nih.govmalvernpanalytical.com For flexible proteins like HMBS, SAXS can be used to analyze conformational ensembles, providing quantitative data on the protein's flexibility and structural features. rsc.org The combination of SAXS with other structural and computational methods offers a synergistic approach to understanding the dynamic nature of HMBS during its catalytic cycle. iucr.orgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and chemical environment of molecules in solution. wikipedia.org In the context of HMBS research, NMR has been instrumental in elucidating the nature of the enzyme-substrate linkage and monitoring structural changes during the reaction.
An elegant NMR experiment using [11-¹³C]PBG added to a large amount of the enzyme provided early evidence for the existence of a dipyrromethane cofactor. The resulting NMR spectrum suggested that the first PBG unit formed a methylene (B1212753) bridge with an enzyme-bound entity. researchgate.net More recently, NMR experiments with isotope-enriched HMBS have revealed local changes in the protein's structure between different reaction intermediates, highlighting the dynamic nature of the enzyme which can be challenging to capture with crystallography alone. mdpi.com While NMR provides invaluable data on molecular interactions and dynamics, the complexity of spectra for large biomolecules can be a challenge, often requiring theoretical techniques and advanced multi-dimensional experiments (e.g., COSY, NOESY) for full interpretation. wikipedia.orgmdpi.com
Computational and Theoretical Chemistry Approaches
Molecular Dynamics (MD) Simulations for Protein Dynamics and Product Egress
Molecular Dynamics (MD) simulations have become an indispensable tool for studying the dynamic behavior of proteins and their interactions with other molecules. mdpi.comnih.gov For HMBS, MD simulations have provided crucial insights into the conformational changes required for the stepwise polymerization of four PBG molecules and the subsequent release of the this compound (HMB) product. pnas.orgiiit.ac.in
Crystal structures of human HMBS indicated that the active site is not large enough to hold the full-length polypyrrole chain. pnas.org MD simulations revealed that a combination of a "cofactor turn" movement and minor domain motions creates the necessary space for the addition of the first two PBG units. pnas.orgiiit.ac.in The subsequent accommodation of the third and fourth PBG molecules is facilitated by the movement of a flexible active-site loop away from the catalytic region. pnas.orgiiit.ac.in
These simulations have also identified key residues involved in stabilizing the growing, negatively charged polypyrrole chain through interactions with water molecules and specific amino acids. pnas.org Furthermore, MD studies have shed light on the mechanism of product egress. Enhanced sampling methods, such as random acceleration molecular dynamics (RAMD), have been used to simulate the exit of HMB from the active site cleft. mdpi.compnas.org These simulations identified residue Arg167 as a "gatekeeper" that facilitates the release of the product through a space between the enzyme's domains and the active-site loop. pnas.orgpnas.org
| Simulation Focus | Key Finding | Methodology |
|---|---|---|
| Pyrrole Chain Elongation | Cofactor turn and active-site loop movement create space for the growing chain. pnas.orgiiit.ac.in | Classical MD |
| Product (HMB) Egress | Residue Arg167 acts as a gatekeeper for product release. pnas.org | Random Acceleration MD (RAMD) |
| Intermediate Stabilization | Identified 27 active-site residues that stabilize the elongating polypyrrole. pnas.org | Classical MD |
Quantum Mechanical (QM) Calculations for Catalytic Mechanism Elucidation
To understand the intricate details of bond-making and bond-breaking events in the HMBS catalytic cycle, researchers have turned to Quantum Mechanical (QM) calculations. iiit.ac.inrsc.org These computational methods can model the electronic structure of the active site and calculate the energy barriers for different reaction steps. iiit.ac.in
QM calculations performed on cluster models of the human HMBS active site have been used to investigate the mechanism of a single PBG addition to the DPM cofactor. iiit.ac.inrsc.org These studies propose a four-step process:
Protonation of the substrate (PBG): The arginine residue Arg26 is proposed to be the most likely proton donor. iiit.ac.inrsc.org
Electrophilic addition: The deaminated substrate is added to the terminal pyrrole ring of the DPM cofactor. The resulting intermediate is stabilized by the aspartate residue Asp99. iiit.ac.inrsc.org
Deprotonation: A proton is transferred from the DPM cofactor back to Arg26 via the side chain of Asp99, completing the catalytic cycle for one substrate addition. iiit.ac.inrsc.org
These QM studies highlight the critical roles of specific active site residues, providing a detailed, step-by-step model of the catalytic mechanism that complements experimental findings. iiit.ac.inrsc.org
Computational Docking Studies for Substrate and Inhibitor Binding
Computational docking has emerged as a powerful tool to investigate the binding of substrates and inhibitors to this compound synthase (HMBS). These in silico methods predict the preferred orientation and interaction of a ligand (substrate or inhibitor) when bound to the active site of the enzyme. This approach provides valuable insights into the molecular interactions that govern catalysis and inhibition.
Docking studies have been instrumental in identifying the putative substrate-binding site within the cleft between domains 1 and 2 of HMBS. nih.gov Models have predicted how inhibitors are accommodated within this site. nih.gov For instance, the propionate group of a substrate analog, 2-iodoporphobilinogen (2-I-PBG), was shown through docking to interact with the side chain of Arg173, while its acetate group associates with Arg26 and Ser28. nih.gov Furthermore, the aminomethyl group and pyrrole nitrogen of 2-I-PBG were predicted to form hydrogen bonds with Gln34 and Asp99, respectively. nih.gov These computational predictions align with and complement experimental data, helping to elucidate the specific residues crucial for binding each of the four porphobilinogen (B132115) (PBG) molecules during the formation of the linear hexapyrrole chain. nih.gov
Molecular docking is also employed to understand the binding modes of various inhibitors. By simulating the interaction of known inhibitors with the HMBS structure, researchers can validate the chemical and structural features responsible for their inhibitory activity. frontiersin.org This information is critical for the rational design of novel and more potent inhibitors. For example, understanding how different functional groups on an inhibitor interact with active site residues can guide the synthesis of new compounds with improved binding affinity and specificity. mdpi.com The process typically involves preparing the protein structure, often from a crystal structure obtained from the Protein Data Bank (PDB), and optimizing it using force fields. frontiersin.org The ligand is then docked into a defined binding pocket, and scoring functions are used to estimate the binding affinity. mdpi.com
Bioinformatics Analysis of Gene Variants and Protein Structure
Bioinformatics plays a crucial role in understanding the impact of HMBS gene mutations on the structure and function of the resulting protein, which is often linked to the genetic disorder Acute Intermittent Porphyria (AIP). frontiersin.org This autosomal dominant disease is caused by deficient HMBS activity. frontiersin.org
Researchers utilize various bioinformatics tools and databases to analyze HMBS gene variants. wjgnet.com Databases like the Human Gene Mutation Database (HGMD), Exome Aggregation Consortium (ExAC), and the 1000 Genomes Project are scanned to identify novel mutations. wjgnet.com Once a variant is identified, its potential pathogenicity is assessed using computational methods. Tools like ORFfinder are used to predict changes in the open reading frame and potential truncation of the protein. wjgnet.com Other programs, such as PredictProtein, analyze the potential alterations to the protein's secondary structure and function caused by amino acid substitutions. wjgnet.com
A key bioinformatics approach involves mapping missense mutations onto the three-dimensional crystal structure of the HMBS protein. frontiersin.org This structural analysis helps to visualize how a specific amino acid change might affect protein stability, folding, or interaction with the dipyrromethane (DPM) cofactor or the substrate. frontiersin.org For example, studies have shown that several mutations associated with severe clinical phenotypes are located in the DPM-binding domain, suggesting they directly impact the catalytic reaction. frontiersin.org The HMBS protein consists of three domains, with the active site located at the interface between domains 1 and 2. frontiersin.org Bioinformatics analysis of mutations in the hinge region connecting these domains can reveal how they might affect the flexibility required for catalysis. genomeinterpretation.org
Furthermore, molecular dynamics simulations can be used to predict how a variant alters the protein's secondary structure and dynamics over time, providing insights into functional differences between wild-type and mutant enzymes. frontiersin.org This systematic analysis of pathogenic variations provides a deeper understanding of the genotype-phenotype relationship in AIP, aiding in diagnosis and the development of potential therapies. frontiersin.org
Biochemical and Biophysical Characterization Techniques
Enzyme Kinetic Assays
Enzyme kinetic assays are fundamental to characterizing the catalytic activity of this compound synthase (HMBS) and understanding the effects of mutations or inhibitors. The standard assay measures the formation of uroporphyrinogen I, which is produced by the spontaneous, non-enzymatic cyclization of the HMBS product, this compound (HMB). nih.gov
The assay is typically conducted at 37°C in a buffered solution (e.g., Tris-HCl or Na-Hepes) at a specific pH, often around 8.0-8.2. portlandpress.commicrobiologyresearch.org The reaction is initiated by adding the substrate, porphobilinogen (PBG), to the enzyme solution. portlandpress.com After a defined incubation period, the reaction is terminated by adding a strong acid, such as trichloroacetic acid or hydrochloric acid. nih.govportlandpress.com The acidic conditions also promote the oxidation of the colorless uroporphyrinogen I to the red-colored uroporphyrin I, which can be quantified spectrophotometrically by measuring its absorbance at approximately 405 nm. portlandpress.commicrobiologyresearch.org The enzyme activity is then expressed as the amount of product formed per unit of time per amount of enzyme (e.g., nmol of uroporphyrinogen I/h per mg of enzyme). portlandpress.comresearchgate.net
These assays are used to determine key steady-state kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax). portlandpress.comresearchgate.net By measuring the initial reaction rates at varying PBG concentrations, a Michaelis-Menten plot can be generated, from which Km and Vmax are calculated. portlandpress.comresearchgate.net These parameters provide crucial information about the enzyme's affinity for its substrate and its maximum catalytic efficiency.
Kinetic assays are also vital for studying enzyme inhibition. By including a potential inhibitor in the reaction mixture, its effect on the enzyme's activity can be determined. For example, the inhibition constant (Ki) and the type of inhibition (e.g., competitive, noncompetitive, or mixed-type) can be established by analyzing reaction rates in the presence of different concentrations of both the substrate and the inhibitor. nih.gov
Table 1: Selected Kinetic Parameters of HMBS Variants
Data sourced from a study on HMBS variants. researchgate.net "n.d." indicates not determined. The specific activity of HMBS was defined as nmol of uroporphyrinogen I/h per mg of enzyme at 37°C. researchgate.net
Mass Spectrometry (FT-ICR MS, Electrospray MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing precise information about the molecular weight of analytes. In HMBS research, techniques like Electrospray Ionization (ESI) MS and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) MS are invaluable for characterizing the enzyme and its reaction intermediates. researchgate.netuib.no
ESI-MS is particularly useful for analyzing large biomolecules like proteins. It has been used to confirm the covalent attachment of inhibitors, such as 6-methyl-PBG, to the HMBS enzyme. nih.gov Conversely, ESI time-of-flight (TOF) MS analysis has been used to demonstrate the absence of a covalent bond between the inhibitor 2-I-PBG and the holo-HMBS, supporting findings from kinetic studies. nih.gov
A significant application of high-resolution MS, such as ESI FT-ICR MS, is the direct analysis and identification of the stable enzyme-substrate intermediates (ES, ES₂, ES₃, and ES₄) that form during the stepwise elongation of the polypyrrole chain. researchgate.netuib.no These intermediates represent the holoenzyme covalently bound to one, two, three, or four substrate molecules, respectively. mdpi.com By analyzing the mass of the enzyme complex, researchers can determine the distribution of these intermediates under different conditions. For example, studies on AIP-associated HMBS variants like p.Arg167Gln have used ESI FT-ICR MS to show an accumulation of the ES₃ intermediate, indicating a dysfunction in a late stage of the catalytic cycle. researchgate.netrcsb.org Similarly, the p.Arg195Cys variant was shown to accumulate the ES₄ intermediate, suggesting that the final hydrolysis step to release the product is obstructed. researchgate.netuib.no This direct observation of reaction intermediates provides critical insights into the catalytic mechanism and the molecular basis of disease-causing mutations. iucr.org
Spectroscopic Methods (Circular Dichroism, Differential Scanning Fluorimetry)
Spectroscopic methods are essential for investigating the structural integrity and stability of this compound synthase (HMBS). Circular Dichroism (CD) and Differential Scanning Fluorimetry (DSF) are two key techniques used for this purpose. portlandpress.com
Differential Scanning Fluorimetry (DSF) , also known as thermal shift assay, is a high-throughput method used to measure the thermal stability of a protein. The technique monitors the unfolding of a protein as the temperature is increased, typically by using a fluorescent dye that binds to hydrophobic regions exposed during denaturation. The temperature at which 50% of the protein is unfolded is known as the melting temperature (Tm). A change in Tm for a mutant protein compared to the wild-type indicates an alteration in its stability. portlandpress.com Studies have shown that the thermostability of HMBS increases when the DPM cofactor binds to the apoenzyme to form the holoenzyme. portlandpress.com Interestingly, thermostability assays have also revealed that the enzyme loses thermal stability as the pyrrole chain elongates, suggesting a loosening of the structure is necessary to accommodate the growing product and prepare for its release. portlandpress.commdpi.com
Together, CD and DSF provide a comprehensive picture of the structural and thermodynamic properties of HMBS, helping to elucidate the effects of mutations and the conformational changes that occur throughout the catalytic cycle. portlandpress.com
Chromatographic Separation (HPLC, Ion-exchange chromatography, Size Exclusion Chromatography)
Chromatographic techniques are indispensable for the purification of this compound synthase (HMBS) and the analysis of its reaction components. Various methods are employed based on different physicochemical properties.
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both analytical and preparative purposes. In HMBS research, HPLC is used to separate and quantify the uroporphyrin isomers (I and III) that are formed after oxidation of the reaction products. portlandpress.comnih.govnih.gov This separation is critical for accurately calculating the activity of HMBS (based on total uroporphyrin production) and uroporphyrinogen III synthase (based on uroporphyrin III formation). portlandpress.comnih.gov HPLC analysis of the reaction product from recombinant HMBS has been used to confirm that it produces this compound (which oxidizes to uroporphyrin I) and does not possess any uroporphyrinogen III synthase activity. microbiologyresearch.org
Size Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their size (hydrodynamic radius). This technique is often used as a final polishing step in protein purification to separate the target protein from aggregates or smaller contaminants. portlandpress.com SEC using columns like Sephadex G-75 has been employed to obtain pure HMBS, as judged by SDS-PAGE. portlandpress.com
Table 2: Compound Names Mentioned
Synthetic Chemistry Approaches for HMBS Probes and Inhibitors
The unique mechanism of this compound synthase (HMBS), involving the sequential polymerization of four porphobilinogen (PBG) molecules, has made it an attractive target for the design of molecular probes and inhibitors. asm.org Synthetic chemistry has been instrumental in developing analogs of the natural substrate, PBG, to investigate the enzyme's active site, elucidate its catalytic mechanism, and create potent inhibitors. rsc.orgresearchgate.net These synthetic approaches have provided valuable tools for understanding the structure-function relationship of HMBS and for exploring potential therapeutic strategies for diseases associated with its dysfunction. mdpi.comnih.gov
Synthesis of Porphobilinogen Analogs
The synthesis of porphobilinogen analogs is a key strategy for probing the active site and mechanism of HMBS. chimia.ch These analogs are designed to mimic the natural substrate but contain modifications that can act as reporters or inhibitors. A notable approach involves a two-step synthesis of alkyl-substituted pyrroles, which utilizes a Mukaiyama aldol (B89426) reaction followed by the reduction of an azido (B1232118) function to yield the desired pyrrole structure. chimia.ch This methodology has been successfully applied to create structural analogs of PBG. chimia.ch
Another significant synthetic route has been developed to produce 6-methyl and 6,11-ethano derivatives of porphobilinogen. rsc.org These analogs have been instrumental in studying the steric and electronic requirements of the HMBS active site. The synthesis of these compounds provides valuable tools for mapping the enzyme's substrate-binding pocket and understanding the tolerances for substitution on the PBG framework.
Furthermore, halogenated derivatives of PBG have been synthesized to serve as mechanistic probes and inhibitors. For instance, 2-iodoporphobilinogen (2-I-PBG) has been synthesized and used in enzyme kinetic and crystal structure analyses of human HMBS. nih.govresearchgate.net The synthesis of 2-I-PBG involves the direct iodination of PBG using an iodine solution in aqueous potassium iodide. researchgate.net These halogenated analogs have proven to be powerful tools for studying enzyme-substrate interactions and for developing potent inhibitors of HMBS. nih.gov
Table 1: Synthetic Approaches to Porphobilinogen Analogs
| Analog | Synthetic Method | Key Features | Reference |
| Pyrazol Analog of Porphobilinogen | Mukaiyama crossed aldol reaction | Imitates the biosynthetic mechanism of PBG. | chimia.ch |
| 6-Methyl Porphobilinogen | Novel synthetic route | Potent inhibitor of HMBS. | rsc.org |
| 6,11-Ethano Porphobilinogen | Novel synthetic route | Serves as a structural probe for the HMBS active site. | rsc.org |
| 2-Iodoporphobilinogen (2-I-PBG) | Iodination of PBG | Used in kinetic and crystallographic studies of HMBS. | nih.govresearchgate.net |
Development of HMBS Inhibitors and Substrate Derivatives
The development of specific and potent inhibitors of HMBS is crucial for both mechanistic studies and potential therapeutic applications. A range of substrate derivatives have been synthesized and evaluated for their inhibitory activity against HMBS. These inhibitors often function by competing with the natural substrate, PBG, for binding to the enzyme's active site or by covalently modifying the enzyme. nih.gov
Several PBG derivatives have been identified as potent inhibitors of HMBS. nih.gov For example, 2-bromo-PBG has been shown to bind covalently to the dipyrromethane cofactor in the active site, forming a stable enzyme-inhibitor complex. nih.gov Another potent inhibitor is 9-fluoro-PBG, which exhibits competitive inhibition with a reported inhibition constant (Ki) of 6 µM. nih.gov
The development of these inhibitors has been guided by an increasing understanding of the HMBS catalytic cycle, which involves the stepwise condensation of four PBG molecules to form the linear tetrapyrrole, this compound. asm.orgmdpi.com By designing molecules that interfere with this process, researchers can effectively modulate the activity of HMBS.
Table 2: Inhibitors of this compound Synthase
| Inhibitor | Type of Inhibition | Inhibition Constant (Ki) | Key Research Finding | Reference |
| 2-Bromo-PBG | Covalent | Not reported | Covalently binds to the dipyrromethane cofactor. | nih.gov |
| 9-Fluoro-PBG | Competitive | 6 µM | Acts as a competitive inhibitor of HMBS. | nih.gov |
| 6-Methyl-PBG | Mixed-type | 3 µM | Reported as the most potent inhibitor to date. | rsc.orgnih.gov |
| 2-Iodoporphobilinogen (2-I-PBG) | Noncompetitive | 5.4 ± 0.3 µM | Crystal structure in complex with HMBS has been solved. | nih.govresearchgate.net |
Hydroxymethylbilane S Pivotal Position Within Porphyrin Metabolism
Integration of Hydroxymethylbilane into the Heme Biosynthesis Pathway
The journey to heme, the iron-containing compound in hemoglobin, involves a multi-step enzymatic pathway. frontierspecialtychemicals.com this compound is formed from the condensation of four molecules of porphobilinogen (B132115) (PBG), a reaction catalyzed by the enzyme porphobilinogen deaminase (also known as this compound synthase). nih.govtaylorandfrancis.com This step is a critical juncture in the pathway; the unstable HMB molecule must be quickly utilized by the subsequent enzyme to prevent the formation of non-functional isomers. nih.gov
The formation of this compound from porphobilinogen is a key step in the synthesis of all tetrapyrroles. microbiologyresearch.org The enzyme porphobilinogen deaminase sequentially adds four porphobilinogen units to a dipyrromethane cofactor, building the linear HMB molecule. nih.gov
| Stage of Heme Biosynthesis | Precursor(s) | Enzyme | Product |
| Formation of Porphobilinogen | 2 molecules of δ-aminolevulinic acid (ALA) | ALA dehydratase | Porphobilinogen (PBG) microbenotes.com |
| Formation of this compound | 4 molecules of Porphobilinogen (PBG) | Porphobilinogen deaminase (this compound synthase) nih.gov | This compound (HMB) |
| Formation of Uroporphyrinogen III | This compound (HMB) | Uroporphyrinogen III synthase | Uroporphyrinogen III |
Subsequent Transformations of this compound
Once formed, this compound stands at a metabolic crossroads, with its fate determined by the presence or absence of a specific enzyme. This bifurcation is critical for the production of the correct isomer needed for heme and chlorophyll synthesis.
In the main, physiologically relevant pathway, this compound is acted upon by the enzyme uroporphyrinogen III synthase. wikipedia.org This enzyme catalyzes an intramolecular rearrangement and cyclization of the linear HMB molecule to form uroporphyrinogen III. ebi.ac.uk This transformation involves the inversion of the fourth (D) pyrrole (B145914) ring of HMB before the macrocycle is closed. wikipedia.orgnih.gov The resulting uroporphyrinogen III is the asymmetric isomer that serves as the precursor for heme, chlorophylls, and other vital tetrapyrroles. ebi.ac.uknih.gov
The proposed mechanism for this enzymatic reaction involves the formation of a spiro intermediate. researchgate.netresearchgate.net This intricate process ensures the correct orientation of the side chains on the porphyrin ring, which is essential for the function of the final products. researchgate.net
In the absence of uroporphyrinogen III synthase, the highly unstable this compound molecule will spontaneously cyclize to form uroporphyrinogen I. nih.govresearchgate.net This non-enzymatic process occurs without the inversion of the D ring, resulting in a symmetric isomer. researchgate.netwikipedia.org Uroporphyrinogen I is not a substrate for the subsequent enzymes in the heme biosynthesis pathway and is considered a non-functional byproduct. nih.govresearchgate.net Its accumulation can lead to a group of genetic disorders known as porphyrias. nih.gov
| Transformation of this compound | Catalyst | Product | Subsequent Metabolism |
| Enzymatic Conversion | Uroporphyrinogen III synthase | Uroporphyrinogen III wikipedia.org | Precursor for heme and chlorophyll ebi.ac.uk |
| Non-Enzymatic Cyclization | None (spontaneous) | Uroporphyrinogen I nih.gov | Accumulates; not a precursor for heme researchgate.net |
Broader Biological Significance in Tetrapyrrole Synthesis
The role of this compound extends beyond the synthesis of heme. It is the last common precursor for all tetrapyrroles, making it a central molecule in a wide range of biological processes.
Uroporphyrinogen III, formed from this compound, is the foundational molecule for all heme derivatives. researchgate.net Through a series of enzymatic modifications, uroporphyrinogen III is converted to protoporphyrin IX, the immediate precursor to heme. frontierspecialtychemicals.com The insertion of iron into protoporphyrin IX by the enzyme ferrochelatase completes the synthesis of heme. frontierspecialtychemicals.commicrobenotes.com Heme is a critical component of hemoglobin for oxygen transport, myoglobin for oxygen storage, and cytochromes for electron transport. wikipedia.org
Involvement in Cobalamin (Vitamin B12) Biosynthesis
This compound (HMB) is a critical linear tetrapyrrole that serves as a key intermediate in the biosynthesis of a wide range of essential porphyrin-based molecules. wikipedia.org While not a direct precursor to cobalamin (vitamin B12), it stands at a crucial junction, leading to the formation of the first common macrocyclic intermediate for all tetrapyrrole cofactors. nih.gov The biosynthesis of vitamin B12 begins with the transformation of aminolevulinic acid, which proceeds via porphobilinogen and this compound to form uroporphyrinogen III. wikipedia.orgwikipedia.org
The conversion of HMB is a significant branching point in porphyrin metabolism. researchgate.net In the presence of the enzyme uroporphyrinogen-III synthase, HMB is cyclized with an inversion of the fourth pyrrole ring (ring D) to form the asymmetric uroporphyrinogen III. nih.govpharmacy180.comwikipedia.org This molecule is the essential precursor for the synthesis of heme, siroheme, chlorophyll, and vitamin B12. wikipedia.orgwikipedia.orgnih.gov In the absence of this enzyme, HMB spontaneously cyclizes to form the non-physiologically relevant uroporphyrinogen I isomer. wikipedia.orgnih.govresearchgate.net
Once uroporphyrinogen III is formed, the pathway to cobalamin involves a complex series of over 20 enzymatic steps. researchgate.net This intricate process includes a series of methylations, ring contraction, amidation, decarboxylation, and the insertion of a central cobalt ion. researchgate.netnih.gov Two primary pathways for cobalamin biosynthesis diverge from uroporphyrinogen III, distinguished by the timing of cobalt insertion: an aerobic pathway where cobalt is inserted late, and an anaerobic pathway where it is inserted early. wikipedia.orgresearchgate.net Thus, the enzymatic conversion of this compound to uroporphyrinogen III is the definitive step that channels tetrapyrrole synthesis toward the production of vitamin B12. wikipedia.orgwikipedia.org
| Precursor/Intermediate | Enzyme | Product | Metabolic Fate |
|---|---|---|---|
| 4x Porphobilinogen | This compound Synthase (Porphobilinogen Deaminase) | This compound | Linear tetrapyrrole intermediate. pnas.orgwikipedia.org |
| This compound | Uroporphyrinogen III Synthase | Uroporphyrinogen III | First macrocyclic precursor for Heme, Chlorophyll, and Cobalamin. wikipedia.orgwikipedia.orgnih.gov |
| This compound | Non-enzymatic | Uroporphyrinogen I | Non-physiological isomer. wikipedia.orgnih.gov |
| Uroporphyrinogen III | Multiple (e.g., SUMT, SP2MT, Cobalt Chelatases) | Cobalamin (Vitamin B12) | Essential vitamin and cofactor. nih.govnih.gov |
Metabolic Engineering and Bio-based Production Strategies for Porphyrins
The critical role of this compound and its derivatives in cellular metabolism has made the porphyrin biosynthesis pathway a prime target for metabolic engineering and bio-based production. nih.govtandfonline.com These strategies aim to develop microbial cell factories, primarily using organisms like Escherichia coli and Rhodobacter sphaeroides, for the high-yield production of specific porphyrins. researchgate.netsciepublish.com This bio-based approach offers a sustainable alternative to traditional petroleum-based chemical synthesis methods, which are often energy-intensive and produce pollutants. nih.govtandfonline.com
A central strategy in metabolic engineering is the overexpression of key genes involved in the heme biosynthesis pathway to channel metabolic flux towards a desired porphyrin intermediate. nih.gov The genes encoding the enzymes that produce and consume this compound—hemC (this compound synthase) and hemD (uroporphyrinogen III synthase)—are frequently manipulated. sciepublish.comnih.gov By co-overexpressing a sequence of pathway genes, researchers can direct the synthesis towards specific products. For example, expressing hemA through hemD leads to the accumulation of uroporphyrinogen III. nih.gov
These techniques have resulted in significant advancements in porphyrin production. Research in R. sphaeroides, utilizing genome-wide CRISPRi-based screening, led to the production of 16.5 g/L of coproporphyrin III in fed-batch fermentation. researchgate.netnih.gov Similarly, engineered E. coli strains have been developed to produce up to 901.9 mg/L of uroporphyrin from renewable carbon sources like glycerol. sciepublish.com The bio-produced porphyrins, such as coproporphyrin III, can then be used as substrates for subsequent enzymatic catalysis to synthesize more complex and valuable molecules, including heme and the anti-tumor agent zincphyrin, with high conversion rates. researchgate.netnih.gov These scalable bioprocesses demonstrate the potential for industrial-level production of valuable porphyrins for applications in medicine, food, and energy. researchgate.netnih.govnih.gov
| Target Porphyrin | Host Organism | Metabolic Engineering Strategy | Reported Yield | Reference |
|---|---|---|---|---|
| Coproporphyrin III | Rhodobacter sphaeroides | Genome-wide CRISPRi screening, exploitation of PrrA phosphorylation. | 16.5 g/L | researchgate.netnih.gov |
| Uroporphyrin | Escherichia coli | Heterologous expression of Shemin/C4 pathway genes (hemA, hemB, hemC, hemD). | 901.9 mg/L | sciepublish.com |
| Various Porphyrin Intermediates | Escherichia coli | Systematic overexpression of different combinations of heme biosynthesis genes. | Up to 90 µmol/L | nih.gov |
| Porphobilinogen (PBG) | Escherichia coli | CRISPRi repression of hemC expression to limit HMB formation. | Accumulation of PBG | nih.gov |
Q & A
Q. What is the role of hydroxymethylbilane (HMB) in heme biosynthesis, and what experimental approaches are used to study its enzymatic conversion?
HMB is a critical intermediate in the heme biosynthesis pathway, synthesized by this compound synthase (HMBS). To study its enzymatic conversion, researchers employ HMBS activity assays (e.g., spectrophotometric monitoring of uroporphyrinogen I formation) and isotopic labeling (e.g., using ¹³C-labeled substrates to track metabolic flux). For reproducibility, experimental protocols must detail enzyme sources (e.g., recombinant HMBS), substrate concentrations, and reaction conditions (pH, temperature) .
Q. How do researchers detect and quantify HMB in biological samples?
HMB detection requires high-performance liquid chromatography (HPLC) paired with fluorescence detection or mass spectrometry (MS) to distinguish it from structurally similar porphyrin precursors. Quantification involves calibration with synthetic HMB standards. Sample preparation must account for HMB’s instability by including stabilizing agents (e.g., EDTA) and avoiding light exposure. Data validation requires comparison with negative controls (e.g., HMBS-deficient cell lines) .
Advanced Research Questions
Q. How do HMBS gene mutations affect HMB stability and contribute to Acute Intermittent Porphyria (AIP)?
Over 150 HMBS mutations (missense, nonsense, splicing variants) disrupt enzyme activity, leading to HMB accumulation and non-enzymatic cyclization into toxic porphyrinogens. Advanced methodologies include:
Q. What methodologies are used to differentiate enzymatic vs. non-enzymatic pathways of HMB cyclization?
Non-enzymatic HMB cyclization occurs spontaneously under acidic conditions, forming uroporphyrinogen I. To distinguish this from enzymatic pathways:
- pH-controlled assays : Compare cyclization rates in HMBS-active (pH 8.0) vs. acidic (pH 5.0) environments.
- Inhibitor studies : Use HMBS-specific inhibitors (e.g., succinylacetone) to isolate non-enzymatic contributions.
- Kinetic isotope effects : Track deuterium-labeled HMB to identify reaction mechanisms .
Q. How can structural analysis of HMBS inform the design of targeted therapies for AIP?
X-ray crystallography and cryo-EM reveal HMBS active-site conformations disrupted by mutations. For example:
Q. What statistical approaches address contradictory data on HMB’s role in oxidative stress?
Discrepancies arise from model systems (e.g., cell vs. animal studies) or assay variability. Solutions include:
- Meta-analysis of published datasets to identify confounding variables (e.g., tissue-specific HMBS expression).
- Multivariate regression to isolate HMB’s contribution to redox imbalance from other porphyrins.
- Standardized protocols for HMB quantification to reduce inter-lab variability .
Methodological Best Practices
- Reproducibility : Document experimental conditions (e.g., buffer composition, enzyme purity) in supplementary materials to enable replication .
- Data Presentation : Use tables to summarize HMBS mutation frequencies and figures to illustrate kinetic curves or structural models. Avoid overcrowding visuals with excessive chemical structures .
- Ethical Rigor : For clinical studies involving AIP patients, clearly define participant selection criteria and obtain informed consent, as per institutional review board guidelines .
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